Cas no 495405-09-9 (Ethyl 3,4,5-trifluorobenzoate)

Ethyl 3,4,5-trifluorobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3,4,5-trifluorobenzoate
- LogP
- Benzoic acid, 3,4,5-trifluoro-, ethyl ester
- AK174069
-
- MDL: MFCD06204428
- インチ: 1S/C9H7F3O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3
- InChIKey: UWHPRVLGRIWCQQ-UHFFFAOYSA-N
- SMILES: FC1C(=C(C([H])=C(C(=O)OC([H])([H])C([H])([H])[H])C=1[H])F)F
計算された属性
- 精确分子量: 204.03981
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 198
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- PSA: 26.3
Ethyl 3,4,5-trifluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM253182-10g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 95% | 10g |
$192 | 2022-06-11 | |
Apollo Scientific | PC57036-5g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 97% | 5g |
£30.00 | 2025-02-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD303690-1g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 97% | 1g |
¥21.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD303690-10g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 97% | 10g |
¥60.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD303690-5g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 97% | 5g |
¥32.0 | 2024-04-18 | |
Chemenu | CM253182-10g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 95% | 10g |
$192 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV802-1g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 97% | 1g |
58.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV802-5g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 97% | 5g |
130.0CNY | 2021-07-14 | |
Aaron | AR00DC1R-100g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 95% | 100g |
$68.00 | 2025-01-24 | |
A2B Chem LLC | AG21043-5g |
Ethyl 3,4,5-trifluorobenzoate |
495405-09-9 | 97% | 5g |
$15.00 | 2024-04-19 |
Ethyl 3,4,5-trifluorobenzoate 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
Ethyl 3,4,5-trifluorobenzoateに関する追加情報
Ethyl 3,4,5-Trifluorobenzoate: A Comprehensive Overview
Ethyl 3,4,5-trifluorobenzoate, with the CAS number 495405-09-9, is a compound of significant interest in various chemical and pharmaceutical applications. This compound is an ester derivative of benzoic acid, where the benzene ring is substituted with three fluorine atoms at the 3, 4, and 5 positions. The ethyl group serves as the esterifying agent, making it a valuable intermediate in organic synthesis.
The structure of Ethyl 3,4,5-trifluorobenzoate is characterized by its highly fluorinated aromatic ring. The presence of three fluorine atoms imparts unique electronic properties to the molecule, enhancing its stability and reactivity in certain chemical transformations. Recent studies have highlighted the role of fluorinated aromatic compounds in drug design due to their ability to modulate pharmacokinetic properties such as bioavailability and metabolic stability.
The synthesis of Ethyl 3,4,5-trifluorobenzoate typically involves the esterification of 3,4,5-trifluorobenzoic acid with ethanol under acidic or enzymatic conditions. This reaction is highly efficient and can be optimized to achieve high yields. Researchers have explored green chemistry approaches to minimize environmental impact during the synthesis process.
In terms of applications, Ethyl 3,4,5-trifluorobenzoate has been utilized as a precursor in the preparation of various biologically active compounds. For instance, recent advancements in medicinal chemistry have demonstrated its potential as a building block for developing novel anti-inflammatory agents and anticancer drugs. Its fluorinated structure contributes to enhanced binding affinity with target proteins.
Moreover, Ethyl 3,4,5-trifluorobenzoate exhibits interesting photophysical properties that make it suitable for applications in optoelectronics and sensor technologies. Studies published in leading journals have explored its use in designing fluorescent probes for detecting specific analytes in complex biological systems.
The environmental impact of Ethyl 3,4,5-trifluorobenzoate has also been a subject of recent research. Biodegradation studies indicate that under aerobic conditions, this compound undergoes microbial transformation into less harmful byproducts. These findings are crucial for assessing its safety profile and ensuring sustainable industrial practices.
In conclusion, Ethyl 3,4,5-trifluorobenzoate (CAS No: 495405-09-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and potential for further functionalization continue to drive innovative research efforts aimed at harnessing its full potential.
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